Ethyl 2-(3-methoxypyridin-2-yl)acetate
Description
Ethyl 2-(3-methoxypyridin-2-yl)acetate (CAS: 1000515-98-9; molecular formula: C₁₀H₁₃NO₃) is a pyridine-based ester derivative featuring a methoxy substituent at the 3-position of the pyridine ring and an acetate group at the 2-position. This compound is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its structural versatility. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous pyridine derivatives . The methoxy group enhances electron density on the pyridine ring, influencing reactivity and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in crystal packing and biological activity .
Properties
CAS No. |
91012-88-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-9(13-2)5-4-6-11-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
XILNZILJKRZCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions and functional groups on the pyridine ring or ester moiety. Below is a comparative analysis:

Structural Insights :
- Substituent Position: The 3-methoxy group in this compound increases electron density at the pyridine N-atom, enhancing hydrogen-bonding capacity compared to 6-methyl or 6-amino derivatives .
- Ester Flexibility : Unlike rigid heterocycles (e.g., imidazole derivatives in ), the acetate group allows for conformational flexibility, enabling diverse crystal packing modes .
Table 2: Hazard Comparison
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